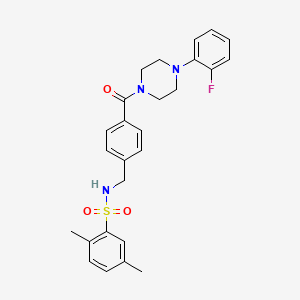
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C26H28FN3O3S and its molecular weight is 481.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Carbonic Anhydrase Inhibition for Therapeutic Applications
A series of benzenesulfonamide derivatives, including compounds related to N-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)benzyl)-2,5-dimethylbenzenesulfonamide, have been synthesized and tested for their inhibitory activity against human carbonic anhydrase (CA) isozymes I, II, IX, and XII. These compounds have shown low nanomolar inhibitory activity, making them of interest for various pharmacologic applications, including potential treatments for conditions such as glaucoma, epilepsy, obesity, and cancer due to the involvement of these CA isozymes in such diseases (Congiu et al., 2015).
Cognitive Enhancement
Research on piperazine derivatives has also extended into the exploration of their potential as cognitive enhancers. For instance, a study on FR121196, a derivative of piperazine, showed its ability to enhance the development of long-term potentiation in the guinea-pig hippocampal slices, suggesting its potential as a cognitive enhancer (Matsuoka, Yamaguchi, & Satoh, 1993). Similarly, SB-399885, another piperazine-based compound, has been demonstrated to have cognitive-enhancing properties in aged rat water maze and novel object recognition models, indicating its potential therapeutic utility in disorders characterized by cognitive deficits such as Alzheimer's disease and schizophrenia (Hirst et al., 2006).
Anticancer Activity
The inhibitory activity of sulfonamide derivatives on CA IX and XII, which are tumor-associated enzymes, underscores their potential in cancer therapy. Specifically, the potent inhibition of CA IX by these compounds, with some showing sub-nanomolar Ki values, highlights their relevance as lead compounds for the development of new anticancer agents (Lolak et al., 2019).
Wirkmechanismus
Target of Action
It’s worth noting that similar compounds have been used as antimicrobial agents . Therefore, it’s possible that this compound may also target bacterial pathogens.
Mode of Action
Similar compounds have shown promising growth inhibition of certain bacteria . This suggests that the compound may interact with its targets to inhibit their growth.
Biochemical Pathways
Given the potential antimicrobial activity of similar compounds , it’s possible that this compound may affect the biochemical pathways essential for the survival and proliferation of bacterial pathogens.
Result of Action
Similar compounds have shown to inhibit the growth of certain bacteria . This suggests that the compound may exert its effects at the molecular and cellular levels to inhibit bacterial growth.
Eigenschaften
IUPAC Name |
N-[[4-[4-(2-fluorophenyl)piperazine-1-carbonyl]phenyl]methyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28FN3O3S/c1-19-7-8-20(2)25(17-19)34(32,33)28-18-21-9-11-22(12-10-21)26(31)30-15-13-29(14-16-30)24-6-4-3-5-23(24)27/h3-12,17,28H,13-16,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOIFSOPQQRXTBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
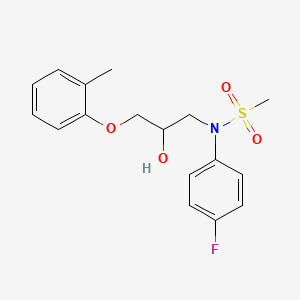

![1-(3-(4-(3-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2522583.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2522586.png)
![(3,4-dimethylphenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2522592.png)

![ethyl 1-(2-((3,4-dimethylphenyl)amino)-2-oxoethyl)-2,4-dioxo-3-phenyl-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/no-structure.png)
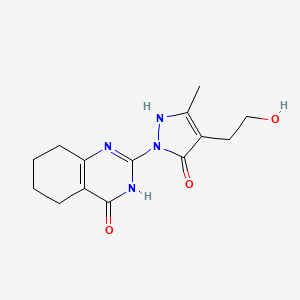
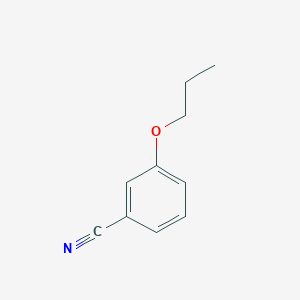
![(4-Cyclopropylsulfonylpiperazin-1-yl)-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]methanone](/img/structure/B2522599.png)
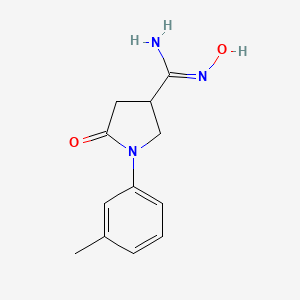

![N-(3-(benzo[d]thiazol-2-yl)phenyl)-4-tosylbutanamide](/img/structure/B2522603.png)
![8-chloro-3-(4-methylphenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2522604.png)
